molecular formula C12H13NO4 B1349377 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 56617-47-1

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1349377
CAS RN: 56617-47-1
M. Wt: 235.24 g/mol
InChI Key: JIKAEHOGWAHVIJ-UHFFFAOYSA-N
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Scientific Research Applications

1. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

  • Application Summary : This compound was synthesized as a result of a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
  • Methods of Application : The reaction was carried out in boiling ethanol (EtOH) for 4 hours in the presence of concentrated hydrochloric acid (HCl) .
  • Results or Outcomes : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield . The structure of the compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

2. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15

  • Application Summary : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles were studied for their inhibitory effects on the catalytic activity of rabbit ALOX15 .
  • Methods of Application : In silico docking studies and molecular dynamics simulations were used to study the enzyme–inhibitor interactions .
  • Results or Outcomes : It was found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

3. Synthesis and Photochromic Properties of New Naphthopyrans

  • Application Summary : Two novel isomeric naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties were synthesized . Their photochromism, electrochemical, and fluorescent properties were investigated .
  • Methods of Application : The compounds were synthesized and their properties were studied using various techniques including UV light irradiation, fluorescence quantum yield measurements, and cyclic voltammetry tests .
  • Results or Outcomes : The compounds displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis (4-methoxyphenyl)-3,13-dihydrobenzo [h]indeno [2,1-f]chromen-13-ol . They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .

4. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6…

  • Application Summary : This method involved the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,4,6-trichlorophenyl hydrazine .
  • Methods of Application : The reaction was carried out in ethanol (EtOH) containing concentrated hydrochloric acid (HCl, 0.2 mL, 37%) .
  • Results or Outcomes : The reaction yielded the desired product .

5. Ultraviolet Filters for Cosmetic Applications

  • Application Summary : Avobenzone, also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a highly effective UVA filter. It is recognized as one of the most prominent UVA filters due to its ability to absorb a wide range of UVA rays, especially the UVA I spectrum .
  • Methods of Application : Avobenzone is used as an active ingredient in sunscreen products .
  • Results or Outcomes : The use of avobenzone in sunscreens has been shown to reduce the risk of skin disorders such as sunburn, skin aging, and cancer .

6. Continuous-flow Synthesis of 7-methoxy-1-tetralone

  • Application Summary : This method involved the continuous-flow synthesis of 7-methoxy-1-tetralone from anisole and succinic anhydride via a continuous Friedel–Crafts acylation reaction .
  • Methods of Application : The reaction was carried out in a flow synthetic setup with AlCl3 as a Lewis acid catalyst .
  • Results or Outcomes : The reaction yielded 7-methoxy-1-tetralone .

Safety And Hazards

Specific safety and hazard information for “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is not available. However, similar compounds like 4-Methoxyphenylacetic acid may severely irritate skin and eyes and may be toxic by ingestion1.


Future Directions

The future directions for “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” are not available. However, similar compounds like 4-Methoxyphenylboronic acid are used in various research and industrial applications6.


Please note that this information is based on similar compounds and may not accurately represent “1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid”. For accurate information, please consult with a professional.


properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKAEHOGWAHVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972057
Record name 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

56617-47-1
Record name 3-Pyrrolidinecarboxylic acid, 1-(4-methoxyphenyl)-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VL Gein, TA Silina, AA Cherepanov… - Pharmaceutical …, 2021 - Springer
1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The synthesized …
Number of citations: 3 link.springer.com

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